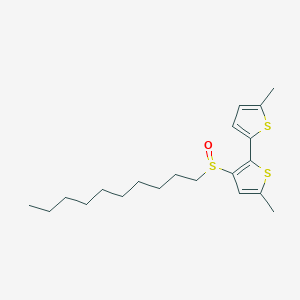
3-(Decane-1-sulfinyl)-5,5'-dimethyl-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Decane-1-sulfinyl)-5,5’-dimethyl-2,2’-bithiophene is an organic compound that features a unique structure combining a bithiophene core with a decane-1-sulfinyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decane-1-sulfinyl)-5,5’-dimethyl-2,2’-bithiophene typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This is often achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Decane-1-sulfinyl Group: The decane-1-sulfinyl group can be introduced via a sulfoxidation reaction. This involves the oxidation of a decane-1-thiol precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Decane-1-sulfinyl)-5,5’-dimethyl-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced back to a thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bithiophene core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding thiol.
Substitution: Formation of halogenated bithiophene derivatives.
Applications De Recherche Scientifique
3-(Decane-1-sulfinyl)-5,5’-dimethyl-2,2’-bithiophene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Potential use as a precursor for the synthesis of more complex organic compounds.
Mécanisme D'action
The mechanism of action of 3-(Decane-1-sulfinyl)-5,5’-dimethyl-2,2’-bithiophene involves its interaction with molecular targets through its sulfinyl and bithiophene moieties. The sulfinyl group can participate in redox reactions, while the bithiophene core can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s electronic properties and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Decane-1-sulfinyl)-N-(2-hydroxyethyl)propanamide: Contains a similar sulfinyl group but differs in the core structure.
1-(Decane-1-sulfinyl)-decane: Features a similar sulfinyl group but lacks the bithiophene core.
Uniqueness
3-(Decane-1-sulfinyl)-5,5’-dimethyl-2,2’-bithiophene is unique due to its combination of a bithiophene core and a decane-1-sulfinyl substituent. This unique structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and organic electronics.
Propriétés
Numéro CAS |
672287-41-1 |
|---|---|
Formule moléculaire |
C20H30OS3 |
Poids moléculaire |
382.7 g/mol |
Nom IUPAC |
3-decylsulfinyl-5-methyl-2-(5-methylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C20H30OS3/c1-4-5-6-7-8-9-10-11-14-24(21)19-15-17(3)23-20(19)18-13-12-16(2)22-18/h12-13,15H,4-11,14H2,1-3H3 |
Clé InChI |
KLGBHSKKMURUHL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCS(=O)C1=C(SC(=C1)C)C2=CC=C(S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




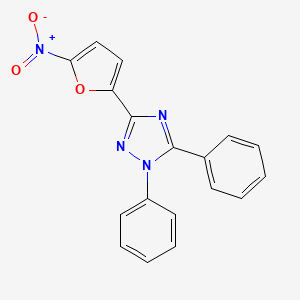
![1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B12521163.png)
![3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12521166.png)
![Acetic acid;benzo[a]anthracene-3,4-diol](/img/structure/B12521171.png)
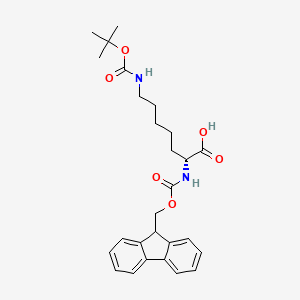
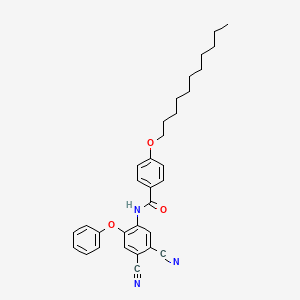
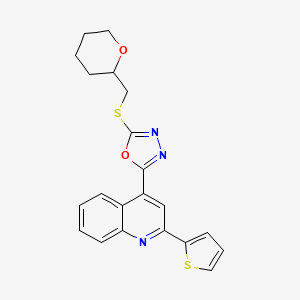

![[1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B12521212.png)

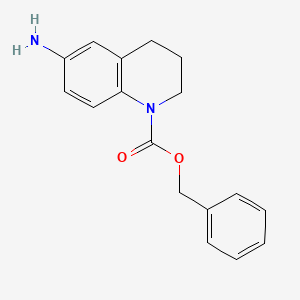
![1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one](/img/structure/B12521221.png)
